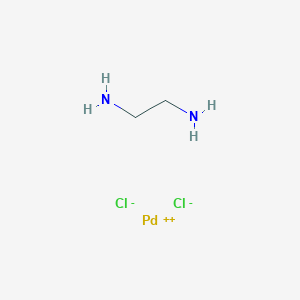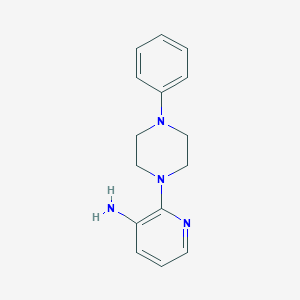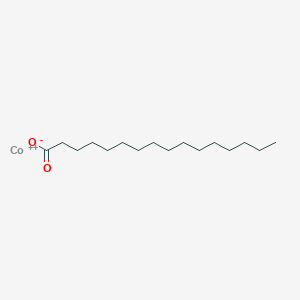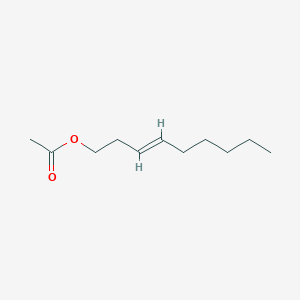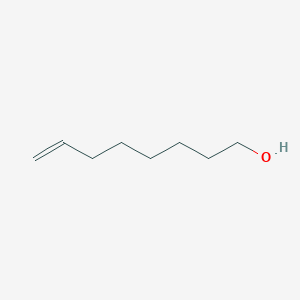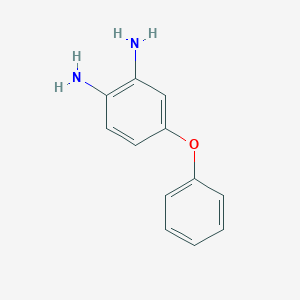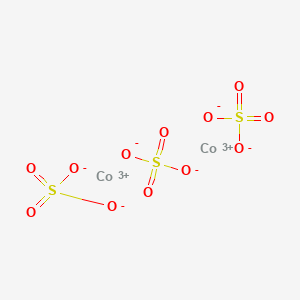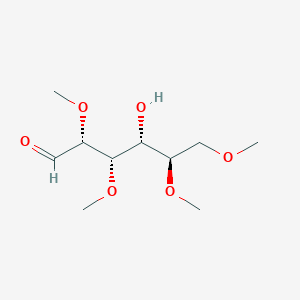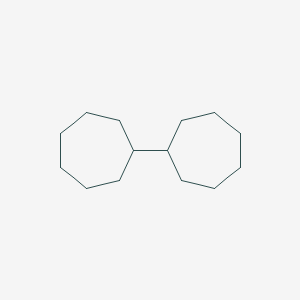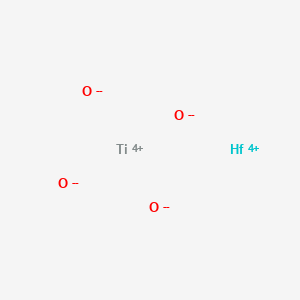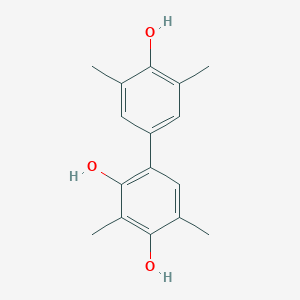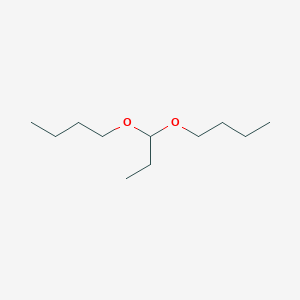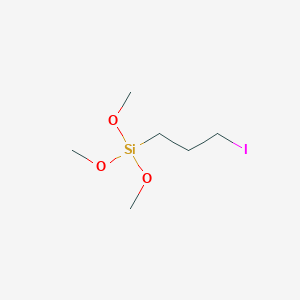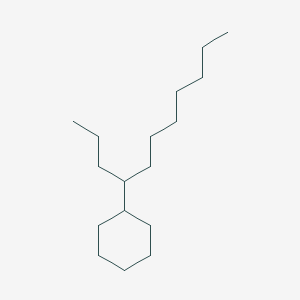
(1-Propyloctyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Propyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of (1-Propyloctyl)cyclohexane is not well understood. However, it is believed to act as a non-specific membrane fluidizer, which alters the physical properties of cell membranes and affects the function of membrane-bound proteins. This, in turn, can lead to changes in cellular signaling, gene expression, and other cellular processes.
Biochemische Und Physiologische Effekte
(1-Propyloctyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins. It has also been shown to affect the activity of enzymes involved in lipid metabolism, which can lead to changes in the levels of various lipids in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Propyloctyl)cyclohexane in lab experiments is that it is a relatively non-toxic and non-reactive solvent. It is also readily available and relatively inexpensive. One limitation, however, is that its effects on cellular processes are not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving (1-Propyloctyl)cyclohexane. One area of research is to further investigate its mechanism of action and its effects on cellular processes. Another area of research is to explore its potential as a drug delivery vehicle, as it has been shown to enhance the uptake of certain drugs by cells. Additionally, there is potential for (1-Propyloctyl)cyclohexane to be used in the development of new materials, such as polymers and plastics, due to its lubricating properties and non-reactive nature.
Synthesemethoden
The synthesis of (1-Propyloctyl)cyclohexane involves the reaction of cyclohexane with 1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction takes place at high temperature and pressure, and the product is obtained after purification by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
(1-Propyloctyl)cyclohexane is used in scientific research for various purposes. It is used as a solvent in organic synthesis, as a lubricant in the production of plastics and polymers, and as a component in the formulation of cosmetics and personal care products. It is also used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13151-79-6 |
|---|---|
Produktname |
(1-Propyloctyl)cyclohexane |
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
undecan-4-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
PZCVWZRFNUJQOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



